molecular formula C48H67NO5PPdS- B13697581 Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B13697581
M. Wt: 907.5 g/mol
InChI Key: QNDSMMCXUKOECJ-UHFFFAOYSA-N
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Description

Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organophosphorus compound. This compound is notable for its use as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of dicyclohexylphosphine with 2,6-di(propan-2-yl)phenyl bromide, followed by the introduction of methoxy and tert-butoxy groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or toluene. The reaction mixture is usually heated to reflux to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers and condensers. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium acetate, triphenylphosphine, and bases like potassium carbonate. The reactions are typically carried out under an inert atmosphere and at elevated temperatures .

Major Products

The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals and materials science. For example, the compound can be used to synthesize biaryl compounds through Suzuki-Miyaura coupling .

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in palladium-catalyzed reactions. The phosphine group coordinates with the palladium center, facilitating the formation of reactive intermediates that undergo cross-coupling reactions. The molecular targets include aryl halides and boronic acids, which are transformed into biaryl compounds through the catalytic cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane lies in its specific substituents, which provide steric and electronic properties that enhance its performance as a ligand in catalytic reactions. This makes it particularly effective in facilitating challenging cross-coupling reactions .

Properties

Molecular Formula

C48H67NO5PPdS-

Molecular Weight

907.5 g/mol

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C35H53O2P.C12H10N.CH4O3S.Pd/c1-24(2)28-20-15-21-29(25(3)4)32(28)33-30(36-8)22-23-31(37-35(5,6)7)34(33)38(26-16-11-9-12-17-26)27-18-13-10-14-19-27;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15,20-27H,9-14,16-19H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

QNDSMMCXUKOECJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC(C)(C)C)OC.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

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